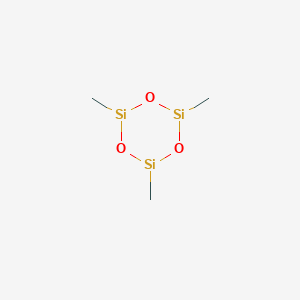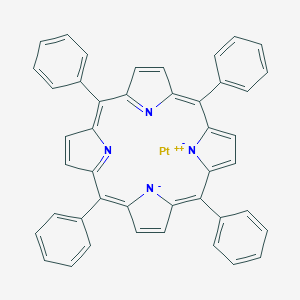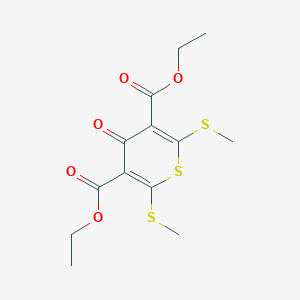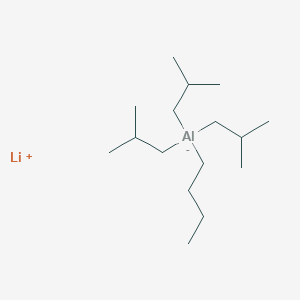
Lithium butyltriisobutylaluminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium butyltriisobutylaluminate (LiBTIBA) is a unique organometallic compound that has gained significant attention in scientific research due to its potential applications in various fields, including catalysis, organic synthesis, and material science.
Applications De Recherche Scientifique
Lithium butyltriisobutylaluminate has been extensively studied for its potential applications in catalysis, particularly in the field of olefin polymerization. It has been shown to exhibit high catalytic activity and selectivity in the polymerization of alpha-olefins, such as ethylene and propylene. Additionally, Lithium butyltriisobutylaluminate has been investigated for its use as a Lewis acid catalyst in various organic synthesis reactions, including Diels-Alder reactions, aldol condensations, and Friedel-Crafts reactions.
Mécanisme D'action
The mechanism of action of Lithium butyltriisobutylaluminate as a catalyst is not fully understood, but it is believed to involve the coordination of the aluminum center with the olefin substrate, followed by the transfer of an alkyl group from the lithium center to the olefin. This results in the formation of a carbon-carbon bond and the regeneration of the catalyst.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Lithium butyltriisobutylaluminate. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity or genotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Lithium butyltriisobutylaluminate as a catalyst is its high catalytic activity and selectivity, which makes it a valuable tool for organic synthesis and polymerization reactions. Additionally, it is relatively easy to synthesize and purify. However, Lithium butyltriisobutylaluminate is highly air-sensitive and can decompose in the presence of moisture or oxygen, which can limit its use in certain experimental conditions.
Orientations Futures
There are several potential future directions for the study of Lithium butyltriisobutylaluminate. One area of interest is the development of new synthetic methods for Lithium butyltriisobutylaluminate and related organometallic compounds. Additionally, further investigation into the mechanism of action of Lithium butyltriisobutylaluminate as a catalyst could lead to the development of more efficient and selective catalysts. Finally, the use of Lithium butyltriisobutylaluminate in the synthesis of new materials, such as polymers and nanoparticles, is an exciting area of research with potential applications in various fields.
Méthodes De Synthèse
Lithium butyltriisobutylaluminate can be synthesized through the reaction of lithium butyl with triisobutylaluminum in the presence of a catalyst, such as titanium tetrachloride. The reaction results in the formation of a white crystalline solid that can be purified through recrystallization.
Propriétés
Numéro CAS |
14239-17-9 |
|---|---|
Nom du produit |
Lithium butyltriisobutylaluminate |
Formule moléculaire |
C16H36AlLi |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
lithium;butyl-tris(2-methylpropyl)alumanuide |
InChI |
InChI=1S/4C4H9.Al.Li/c3*1-4(2)3;1-3-4-2;;/h3*4H,1H2,2-3H3;1,3-4H2,2H3;;/q;;;;-1;+1 |
Clé InChI |
FYVDOAVBRKMCOQ-UHFFFAOYSA-N |
SMILES |
[Li+].CCCC[Al-](CC(C)C)(CC(C)C)CC(C)C |
SMILES canonique |
[Li+].CCCC[Al-](CC(C)C)(CC(C)C)CC(C)C |
Autres numéros CAS |
14239-17-9 |
Synonymes |
lithium butyltriisobutylaluminate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



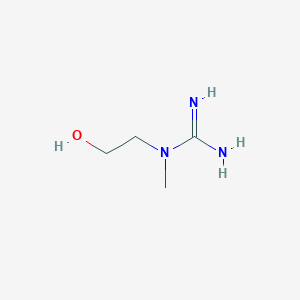



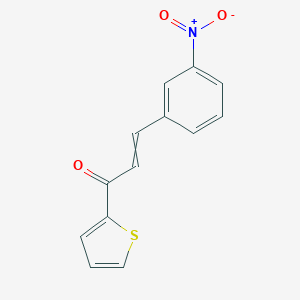


![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)


